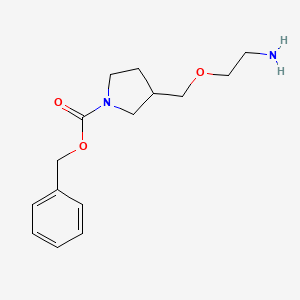

3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 3-(2-aminoethoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c16-7-9-19-11-14-6-8-17(10-14)15(18)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSZRXCKHLVYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1COCCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

A common approach involves cyclizing γ-amino esters or analogous substrates. For example, L-phenylalanine methyl ester hydrochloride can undergo acylation followed by base-mediated cyclization to yield pyrrolidine-2,4-dione intermediates.

Procedure :

-

Acylation : React L-phenylalanine methyl ester with methyl malonyl chloride in a biphasic system (methylene chloride/aqueous NaHCO₃) to form (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester.

-

Cyclization : Treat the acylated product with sodium methoxide in methanol under nitrogen, inducing intramolecular aldol condensation to form the pyrrolidine ring.

Key Data :

Modification of Preformed Pyrrolidine Derivatives

Alternative routes utilize commercially available pyrrolidine derivatives. For instance, N-benzyl-pyrrolidine-3-carboxylic acid ethyl ester can undergo functionalization at the 3-position via Grignard or nucleophilic substitution reactions.

| Parameter | Value | Reference |

|---|---|---|

| Reagents | DEAD, PPh₃, 2-aminoethanol | |

| Temperature | 0°C to room temperature | |

| Yield | 78–85% |

Nucleophilic Substitution

A halogenated intermediate (e.g., 3-chloromethyl-pyrrolidine) reacts with 2-aminoethanol under basic conditions.

Procedure :

-

Halogenation : Convert 3-hydroxymethyl-pyrrolidine to 3-chloromethyl-pyrrolidine using thionyl chloride.

-

Substitution : React with 2-aminoethanol in the presence of K₂CO₃ in DMF.

Key Data :

Benzyl Ester Formation

The carboxylic acid group at the 1-position is esterified with benzyl alcohol.

Acid-Catalyzed Esterification

Procedure :

-

Activation : Treat pyrrolidine-1-carboxylic acid with thionyl chloride to form the acyl chloride.

-

Esterification : React with benzyl alcohol in the presence of pyridine.

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pyridine | |

| Temperature | Reflux | |

| Yield | 88–92% |

Steglich Esterification

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used.

Procedure :

-

Coupling : Mix pyrrolidine-1-carboxylic acid, benzyl alcohol, DCC, and DMAP in dichloromethane.

-

Workup : Filter precipitated dicyclohexylurea and concentrate.

Key Data :

Optimization and Industrial-Scale Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors enable precise control over cyclization and esterification steps.

Case Study :

Purification Techniques

-

Recrystallization : Use ethanol/water mixtures to isolate the final product with >99% purity.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves stereoisomers.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Mitsunobu Reaction | Stereoselective, mild | Costly reagents | 75–85% |

| Nucleophilic Substitution | Economical | Requires halogenation step | 65–72% |

| Acid-Catalyzed Esterification | Rapid | Acid-sensitive substrates degrade | 88–92% |

| Steglich Esterification | Broad substrate tolerance | Requires anhydrous conditions | 80–84% |

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes structurally related pyrrolidine-1-carboxylic acid benzyl esters, highlighting substituent differences and reported biological activities:

Structural-Activity Insights

- Amino and Hydroxy Groups: The presence of amino or hydroxyethyl groups (e.g., in 3-[(2-hydroxy-ethyl)-methyl-amino] derivatives) may enhance solubility or hydrogen-bonding interactions, though bioactivity data remain unexplored .

Biological Activity

3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound characterized by its unique structural features, including a pyrrolidine ring, an amino group, and a benzyl ester functional group. Its molecular formula is , and it has a molecular weight of 278.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Antibacterial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties against various bacterial strains. The presence of the pyrrolidine structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes in bacteria. Further research is required to elucidate the specific bacterial targets and the efficacy of this compound compared to existing antibiotics.

Structure-Activity Relationship (SAR)

The unique structural characteristics of this compound may influence its biological activity. The combination of the amino group and the ethoxy side chain enhances solubility and potentially alters pharmacokinetic properties. Comparative analysis with similar compounds can provide insights into how structural variations affect biological outcomes.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H22N2O3 | Contains both amino and ethoxy groups |

| 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester | C15H22N2O3 | Lacks the ethyl group at position 3 |

| 3-(Amino-pyrrolidine)-1-carboxylic acid | C14H20N2O3 | Simpler structure, different activity |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrrolidine derivatives with ethylene oxide to introduce the aminoethoxymethyl group, followed by esterification with benzyl alcohol. This synthetic route allows for the introduction of functional groups that enhance the compound's biological activity and solubility.

Pharmacological Applications

The primary applications of this compound lie in medicinal chemistry and pharmaceutical development. Its hypoglycemic and antibacterial properties position it as a candidate for drug development aimed at treating diabetes and bacterial infections. Additionally, its structural characteristics may allow it to serve as a building block for more complex molecules in drug design.

Q & A

Basic: What are the key synthetic strategies for synthesizing 3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Pyrrolidine ring formation : Starting materials like γ-butyrolactone undergo aminolysis to generate the pyrrolidine backbone .

- Functional group introduction : Nucleophilic substitution or coupling reactions (e.g., using BOP-Cl or HATU) install the 2-amino-ethoxymethyl and benzyl ester groups. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side reactions and oxidation .

- Protection/deprotection strategies : Temporary protecting groups (e.g., SEM, TBS) ensure regioselectivity during synthesis .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural validation employs:

- NMR spectroscopy : H and C NMR identify chemical shifts corresponding to the pyrrolidine ring, ethoxymethyl, and benzyl ester groups. For example, the benzyl ester’s aromatic protons appear as distinct multiplet signals at ~7.3 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and spatial arrangement if single crystals are obtainable .

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance coupling efficiency in reactions with BOP-Cl or HATU .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylation) .

- Purification techniques : Column chromatography (silica gel, gradient elution) or recrystallization removes impurities. Purity is assessed via HPLC (>95% threshold) .

Advanced: What computational approaches predict the compound’s biological activity?

Methodological Answer:

- Molecular docking : Tools like AutoDock or Schrödinger predict binding affinities to targets (e.g., cysteine proteases). Docking scores correlate with inhibitory activity observed in kinetic assays .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD < 2 Å for stable complexes) .

- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to biological endpoints (e.g., IC) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Resolution steps:

- Orthogonal assays : Validate activity using both kinetic (e.g., fluorescence-based protease assays) and cell-based (e.g., cytotoxicity) methods .

- Purity verification : HPLC-MS ensures no degradation products interfere with activity .

- Stereochemical analysis : Chiral HPLC or circular dichroism confirms enantiopurity, as stereochemistry critically impacts target interactions .

Advanced: What experimental techniques elucidate the compound’s binding mechanism to biological targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) to purified proteins .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Competitive inhibition assays : Use known inhibitors (e.g., E-64 for cysteine proteases) to confirm target specificity .

Advanced: How can stability issues during storage be mitigated?

Methodological Answer:

- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants to lyophilized formulations .

- Stability monitoring : Regular LC-MS checks detect decomposition products (e.g., free carboxylic acid from ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.